3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
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Overview
Description
3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-cyanophenyl intermediate, which is then coupled with the pyrazolopyrimidine derivative under specific conditions. The final step involves the formation of the propanamide linkage through amidation reactions. Common reagents used in these steps include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl and pyrazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors in disease treatment.
Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or receptors, modulating their activity through allosteric or competitive inhibition. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)butanamide
- 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)butanamide
Uniqueness
3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is unique due to its specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for targeted research and development.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-11-19-23-13-18(14-25(19)24-15)3-2-10-22-20(26)9-8-16-4-6-17(12-21)7-5-16/h4-7,11,13-14H,2-3,8-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKUHVJFGOTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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